![molecular formula C8H6 B148695 Phenylacetylene CAS No. 126716-66-3](/img/structure/B148695.png)
Phenylacetylene
Overview
Description
Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid . In research, it is sometimes used as an analog for acetylene .
Synthesis Analysis
In the laboratory, phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . It can also be prepared by the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group using TBAF .Molecular Structure Analysis
Phenylacetylene has a molecular formula of C8H6 . It has a molar mass of 102.133 Da and a monoisotopic mass of 102.046951 Da . It offers two similarly attractive π binding sites to OH containing solvent molecules, the phenyl ring and the acetylenic triple bond .Chemical Reactions Analysis
Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It undergoes semi hydrogenation over Lindlar catalyst to give styrene . In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne . In the presence of metal catalysts, it undergoes oligomerization, trimerization, and even polymerization .Physical And Chemical Properties Analysis
Phenylacetylene has a density of 1.0±0.1 g/cm3, a boiling point of 142.4±9.0 °C at 760 mmHg, and a vapour pressure of 7.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±0.8 kJ/mol and a flash point of 31.1±0.0 °C . It is miscible with alcohol and ether, but insoluble in water .Scientific Research Applications
Polymerization to Form Polydiacetylenes (PDAs)
Phenylacetylene can be used to form polydiacetylenes (PDAs), which are polymers with conjugated diacetylene units. These materials have been studied for their potential applications in electronics and photonics due to their unique optical and electronic properties. The modification of macrocycles in the xerogel state can lead to enhanced polymerization yields .
Synthesis of Optically Active Star Polymers
Phenylacetylene is utilized in the synthesis of optically active star polymers through Rh-catalyzed living polymerization. These polymers exhibit chiral amplification properties, which are significant for applications in chiral separation processes, asymmetric catalysis, and the development of new materials with unique optical activities .
Creation of Helical Poly (phenylacetylene)s with Dynamic Chirality
Helical poly (phenylacetylene)s (PPAs) are notable for their dynamic chirality, which can be tuned by varying polymer molecular structures and polymerization conditions. These materials hold promise for applications that exploit their chiral properties, such as in sensors, actuators, and other devices that require a response to external stimuli .
Semi-Hydrogenation Processes
In the production of styrene, phenylacetylene must be removed from the feedstock through semi-hydrogenation because it acts as a poison to polymerization catalysts at concentrations above 10 ppm. This process is crucial to prevent rapid catalyst deactivation during styrene polymerization .
Helix-Sense-Selective Polymerization
Phenylacetylene derivatives can undergo helix-sense-selective polymerization using chiral rhodium catalyst systems. This process allows for the synthesis of polymers with a predetermined helical sense, which is valuable for creating materials with specific optical properties for use in advanced technologies .
Mechanism of Action
- Phenylacetylene is a prototypical terminal acetylene, and it undergoes various reactions expected of this functional group .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Plasmonic catalysis is currently at the forefront of photocatalysis, enabling one to overcome the limitations of “classical” wide bandgap semiconductors for solar-driven chemistry . Phenylacetylene has been used in the development of plasmonic catalysts based on plasmonic-catalytic multicomponent nanoparticles for two types of molecular transformations: the selective hydrogenation of phenylacetylene and the oxygen evolution reaction .
properties
IUPAC Name |
ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
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Record name | Poly(phenylacetylene) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1060211 | |
Record name | Phenylacetylene | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Phenylacetylene | |
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Vapor Pressure |
2.06 [mmHg] | |
Record name | Phenylacetylene | |
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Product Name |
Phenylacetylene | |
CAS RN |
536-74-3, 28213-80-1 | |
Record name | Phenylacetylene | |
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Record name | Ethynylbenzene | |
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Record name | Benzene, ethenyl-, trimer | |
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Record name | Ethynylbenzene | |
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Record name | Benzene, ethynyl- | |
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Record name | Phenylacetylene | |
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Record name | Phenylacetylene | |
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Record name | ETHYNYLBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenylacetylene?
A1: Phenylacetylene has a molecular formula of C8H6 and a molecular weight of 102.14 g/mol.
Q2: What spectroscopic data is available for phenylacetylene?
A2: Researchers have extensively studied the spectroscopic properties of phenylacetylene using various techniques. These include:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule, particularly the characteristic C≡C and C-H stretches. [, , , , ]
- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, indicating the presence of a conjugated π-system. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides details about the structure and environment of the hydrogen and carbon atoms in the molecule. [, , , ]
- IR-UV Ion-Dip Spectroscopy: A powerful technique used to study the vibrational and electronic properties of phenylacetylene and its isotopologues. [, ]
Q3: How does phenylacetylene behave in radical polymerization reactions?
A3: Phenylacetylene acts as a retardant in radical polymerizations of vinyl monomers like styrene and methyl methacrylate. [] The growing polymer radical reacts with the ethynyl group of phenylacetylene, forming a stable radical that terminates the polymerization process.
Q4: What is the role of substituents on the reactivity of phenylacetylene derivatives in radical polymerization?
A4: Substituents on the phenyl ring of phenylacetylene can significantly impact its reactivity. Studies show that electron-donating groups enhance the reaction rate with electrophilic radicals, like those formed during the polymerization of styrene. [, ] This effect is evident in the Hammett-Brown correlations observed in these reactions.
Q5: How does phenylacetylene participate in the inhibition of ammonia monooxygenase (AMO)?
A5: Phenylacetylene acts as a specific and irreversible inhibitor of AMO, a key enzyme in the nitrification process. [, ] Interestingly, the inhibition mechanism differs between archaeal and bacterial AMO, suggesting structural variations in the enzyme's active site.
Q6: Can phenylacetylene be used to differentiate between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO)?
A6: Yes, phenylacetylene can differentiate between sMMO and pMMO, both involved in methane oxidation. [] While it effectively inhibits sMMO at low concentrations, pMMO remains active at much higher concentrations. This differential inhibition makes phenylacetylene a valuable tool for studying methanotrophic activity.
Q7: How is phenylacetylene used in the synthesis of poly(phenylacetylene)s (PPAs)?
A7: Phenylacetylene is the monomer for synthesizing PPAs, a class of polymers known for their interesting electrical and optical properties. [, , , , , , , ] Various catalysts, including rhodium-based systems and MoCl5, have been employed to control the polymerization process and achieve desired polymer properties.
Q8: How does the stereochemistry of PPAs affect their properties?
A8: The stereoregularity of PPAs significantly influences their properties. For example, cis-transoidal PPAs often exhibit different properties compared to their cis-cisoidal counterparts. [] Controlling the stereochemistry during polymerization is crucial for tailoring PPAs for specific applications.
Q9: What is the role of phenylacetylene in the synthesis of poly(vinylene-arsine)s?
A9: Phenylacetylene copolymerizes with cyclooligoarsines in the presence of radical initiators to yield poly(vinylene-arsine)s. [] This reaction offers a novel route to organoarsenic polymers with potential applications in materials science.
Q10: How has computational chemistry been used to understand the polymerization of phenylacetylene?
A10: Density functional theory (DFT) calculations have provided valuable insights into the mechanism of Rh-catalyzed phenylacetylene polymerization. [] These studies revealed that the reaction proceeds through a Rh(I) insertion mechanism, with a specific preference for 2,1-insertion of the monomer, leading to head-to-tail regioselectivity.
Q11: Have computational methods been used to study the structure of phenylacetylene?
A11: Yes, ab initio Hartree-Fock calculations, using a 4-21 Gaussian basis set, have been employed to determine the optimized geometry and complete harmonic force field of phenylacetylene. [] These calculations, combined with experimental data, provide a detailed understanding of the molecule's structure and vibrational properties.
Q12: What is the impact of incorporating chiral substituents on the properties of PPAs?
A13: Incorporating chiral substituents into PPAs can induce helical conformations in the polymer backbone, resulting in materials with unique chiroptical properties. [, , ] These chiral PPAs show promise as enantioselective membranes for separating chiral molecules.
Q13: How stable are the acetylenic C-H bonds in phenylacetylene towards oxidation?
A14: While the acetylenic C-H bond in phenylacetylene is generally considered susceptible to oxidation, studies on poly(vinylene-arsine)s suggest that it can be surprisingly stable. [] The trivalent arsenic in the polymer backbone, despite its potential for oxidation, does not seem to promote oxidation of the adjacent acetylenic C-H.
Q14: What are some potential applications of phenylacetylene and its derivatives?
A14: Phenylacetylene and its derivatives hold promise in a wide range of applications, including:
- Catalysis: As inhibitors for specific enzymes like AMO and sMMO, phenylacetylene derivatives can help study microbial processes. [, ]
- Materials Science: PPAs with tailored properties find applications in gas separation membranes, optoelectronic devices, and chiral separations. [, , , , , ]
- Chemical Synthesis: Phenylacetylene is a versatile building block in organic synthesis, enabling the creation of complex molecules through various reactions, including Sonogashira coupling and [2+2] cycloadditions. [, ]
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